![molecular formula C16H15NO6S B3008419 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 866041-07-8](/img/structure/B3008419.png)

4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

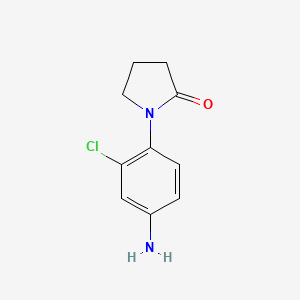

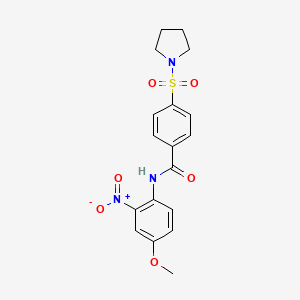

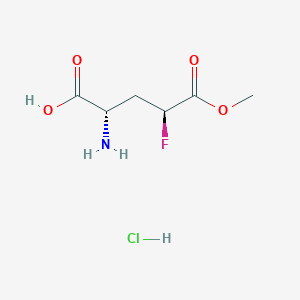

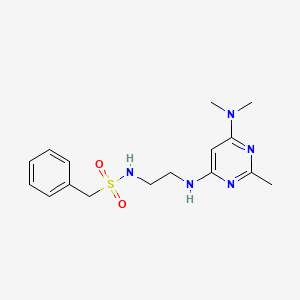

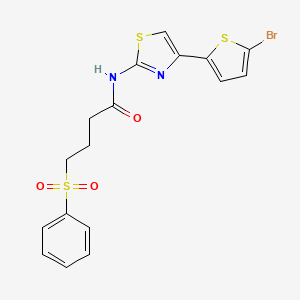

The compound "4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid" is a derivative of the 4H-1,2-benzoxazine class, which is a group of heterocyclic compounds. These compounds are characterized by a benzene ring fused to an oxazine ring, a six-membered ring containing one oxygen and one nitrogen atom. The specific compound contains additional functional groups, such as a methoxy group, a sulfonyl group, and a carboxylic acid group, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of sulfonated 4H-3,1-benzoxazines, which are closely related to the compound of interest, has been achieved through an innovative electrochemical radical cascade cyclization method. This approach involves the cyclization of styrenyl amides with sulfonylhydrazines under metal- and external oxidant-free conditions at ambient temperature, indicating a potentially environmentally friendly and mild synthetic route . Although the specific synthesis of "4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid" is not detailed, the methods described could be adapted or serve as a foundation for its synthesis.

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is significant due to the presence of electron-withdrawing substituents on the benzene ring, which can affect the reactivity and stability of the molecule. In the case of the compound , the methoxy and sulfonyl groups are electron-withdrawing, which could impact the behavior of the molecule during chemical reactions . The carboxylic acid group also adds acidity and potential for hydrogen bonding, which could influence the compound's interactions with other molecules.

Chemical Reactions Analysis

Benzoxazine derivatives, such as the ones synthesized in the studies, can serve as potent intermediates for the generation of oxygen-functionalized aromatic compounds. The presence of electron-withdrawing groups on the benzene ring can facilitate the formation of o-quinone methides and multisubstituted phenols when the benzoxazine ring is opened. This reactivity suggests that "4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid" could also be used as a precursor for various oxygen-containing aromatic compounds, expanding its utility in synthetic chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid" are not provided in the papers, the general properties of benzoxazine derivatives can be inferred. These compounds are likely to have moderate to high stability due to the aromatic system and the presence of electron-withdrawing groups. The solubility of the compound may be influenced by the sulfonyl and carboxylic acid groups, potentially increasing its solubility in polar solvents. The melting and boiling points, as well as the reactivity of the compound, would be determined by the specific substituents and their electronic effects on the molecule .

Aplicaciones Científicas De Investigación

Application in Fuel Cells

4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is utilized in the synthesis of sulfonic acid-containing benzoxazine monomers. These monomers have been used in the development of proton exchange membranes for direct methanol fuel cells. The unique properties of these membranes, such as high proton conductivity and low methanol permeability, make them suitable for fuel cell applications (Yao et al., 2014).

In Pharmaceutical Synthesis

This compound plays a role in the synthesis of various pharmaceutical intermediates. For instance, it has been used in the synthesis of 4-alkylidene-4H-3,1-benzoxazine derivatives, which are important intermediates in pharmaceutical chemistry (Kobayashi et al., 2009).

Agronomic Applications

Compounds with a benzoxazin-3(4H)-one skeleton, which includes the discussed compound, have shown significant agronomic utility. They exhibit properties like antimicrobial, antifungal, and insecticidal activities, making them potential candidates for use in agriculture (Macias et al., 2006).

In Advanced Material Synthesis

The compound is also integral in the synthesis of advanced materials. For example, it has been used in the creation of high-performance thermosets, with applications in various industrial sectors. These thermosets exhibit superior thermal properties due to their unique molecular structure (Lin et al., 2008).

Environmental Applications

This compound has been employed in environmentally friendly syntheses, such as the production of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines under green chemistry conditions. This approach highlights its role in sustainable chemical processes (Albanese et al., 2003).

Mecanismo De Acción

Target of Action

A structurally similar compound, “(3r)-4,4-difluoro-3- [ (4-methoxyphenyl)sulfonyl]butanoic acid”, is known to targetMatrix metalloproteinase-9 . Matrix metalloproteinases (MMPs) are a family of enzymes that degrade various components of the extracellular matrix, playing a crucial role in tissue remodeling, inflammation, and disease progression.

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6S/c1-22-11-6-8-12(9-7-11)24(20,21)17-10-15(16(18)19)23-14-5-3-2-4-13(14)17/h2-9,15H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAPZECJCFKXPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate](/img/structure/B3008336.png)

![N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B3008337.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3008340.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3008346.png)

![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3008348.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3008353.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B3008354.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B3008358.png)